Ethyl 4-chloro-7-fluoro-3-formyl-1H-indole-2-carboxylate Ethyl 4-chloro-7-fluoro-3-formyl-1H-indole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1360899-91-7
VCID: VC3177847
InChI: InChI=1S/C12H9ClFNO3/c1-2-18-12(17)10-6(5-16)9-7(13)3-4-8(14)11(9)15-10/h3-5,15H,2H2,1H3
SMILES: CCOC(=O)C1=C(C2=C(C=CC(=C2N1)F)Cl)C=O
Molecular Formula: C12H9ClFNO3
Molecular Weight: 269.65 g/mol

Ethyl 4-chloro-7-fluoro-3-formyl-1H-indole-2-carboxylate

CAS No.: 1360899-91-7

Cat. No.: VC3177847

Molecular Formula: C12H9ClFNO3

Molecular Weight: 269.65 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-chloro-7-fluoro-3-formyl-1H-indole-2-carboxylate - 1360899-91-7

Specification

CAS No. 1360899-91-7
Molecular Formula C12H9ClFNO3
Molecular Weight 269.65 g/mol
IUPAC Name ethyl 4-chloro-7-fluoro-3-formyl-1H-indole-2-carboxylate
Standard InChI InChI=1S/C12H9ClFNO3/c1-2-18-12(17)10-6(5-16)9-7(13)3-4-8(14)11(9)15-10/h3-5,15H,2H2,1H3
Standard InChI Key NAZLPWKWAKSIMB-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C2=C(C=CC(=C2N1)F)Cl)C=O
Canonical SMILES CCOC(=O)C1=C(C2=C(C=CC(=C2N1)F)Cl)C=O

Introduction

Structural Characteristics and Chemical Identity

Molecular Structure

Ethyl 4-chloro-7-fluoro-3-formyl-1H-indole-2-carboxylate features a 1H-indole core with four key substituents:

  • An ethyl carboxylate group (-COOC₂H₅) at position 2

  • A formyl group (-CHO) at position 3

  • A chlorine atom at position 4

  • A fluorine atom at position 7

The presence of these electron-withdrawing groups significantly influences the electronic distribution and reactivity of the indole core. The halogens (chlorine and fluorine) enhance lipophilicity and metabolic stability, while the formyl group provides a reactive site for further functionalization. The ethyl ester group offers another site for potential modifications through hydrolysis or transesterification reactions.

Chemical Identity Data

Based on structural analysis and comparison with similar compounds, the following chemical identity data can be established:

ParameterValue
Molecular FormulaC₁₂H₉ClFNO₃
Molecular Weight~269-270 g/mol
Chemical ClassHalogenated indole carboxylate
Functional GroupsIndole, carboxylate ester, formyl, halogens
IUPAC NameEthyl 4-chloro-7-fluoro-3-formyl-1H-indole-2-carboxylate

This molecular structure shares similarities with several other indole derivatives, including ethyl 4-chloro-1H-indole-2-carboxylate and ethyl 4-fluoro-1H-indole-2-carboxylate, though it contains additional functional groups that enhance its reactivity and potential applications .

Physical and Chemical Properties

Physical Properties

Based on the properties of similar indole derivatives, Ethyl 4-chloro-7-fluoro-3-formyl-1H-indole-2-carboxylate would likely exhibit the following physical characteristics:

PropertyExpected ValueBasis for Estimation
Physical StateSolid at room temperatureSimilar to ethyl 4-chloro-1H-indole-2-carboxylate
ColorWhite to off-white crystalline powderTypical for indole derivatives
Density~1.3-1.4 g/cm³Based on ethyl 4-chloro-1H-indole-2-carboxylate (1.3±0.1 g/cm³)
Melting Point180-220°C (estimated)Similar halogenated indole-2-carboxylates
Boiling Point>370°C (estimated)Ethyl 4-chloro-1H-indole-2-carboxylate: 375.0±22.0°C
SolubilitySoluble in organic solvents; poorly soluble in waterTypical for halogenated indole derivatives
LogP~3.7-4.0Based on ethyl 4-chloro-1H-indole-2-carboxylate (LogP: 3.70)

Chemical Reactivity

The chemical reactivity of Ethyl 4-chloro-7-fluoro-3-formyl-1H-indole-2-carboxylate is significantly influenced by its functional groups:

  • The formyl group at position 3 is highly reactive and can participate in numerous reactions including:

    • Wittig reactions to form alkenes

    • Reductive amination to form amines

    • Aldol condensations

    • Reduction to hydroxymethyl derivatives

  • The ethyl ester at position 2 can undergo:

    • Hydrolysis to form the corresponding carboxylic acid

    • Transesterification with other alcohols

    • Reduction to alcohols

    • Amidation with amines

  • The halogen substituents (chlorine and fluorine) can participate in:

    • Metal-catalyzed coupling reactions

    • Nucleophilic aromatic substitution (though challenging on the indole system)

  • The N-H of the indole core provides a site for:

    • N-alkylation

    • N-acylation

    • Hydrogen bonding interactions with biological targets

The combination of these functional groups creates a chemically versatile molecule with numerous possibilities for derivatization and application in synthetic chemistry .

FactorConsideration
RegioselectivityControlling the position of halogen introduction
Reaction conditionsTemperature, solvent, and catalyst optimization
PurificationChromatographic methods for isolating the target compound
Yield optimizationReagent selection and reaction sequence optimization
Structural FeaturePotential Contribution to Biological Activity
Chlorine at position 4Enhanced membrane permeability, metabolic stability
Fluorine at position 7Increased lipophilicity, metabolic stability, bond strength
Formyl group at position 3Hydrogen bonding interactions with target proteins
Ethyl ester at position 2Enhances bioavailability, potential prodrug feature

Research Applications and Future Directions

As a Synthetic Intermediate

Ethyl 4-chloro-7-fluoro-3-formyl-1H-indole-2-carboxylate represents a valuable building block for the synthesis of more complex structures due to its multiple functional groups:

  • The formyl group can participate in condensation reactions to form various heterocyclic systems

  • The ester group can be transformed into various derivatives including amides, acids, and alcohols

  • The halogenated positions provide sites for metal-catalyzed coupling reactions

These features make it potentially useful in the synthesis of complex natural products, drug candidates, and materials with specific properties .

Structure-Activity Relationship Studies

The compound's multiple functional groups make it an excellent candidate for structure-activity relationship (SAR) studies. By selectively modifying each functional group, researchers could develop libraries of derivatives with optimized biological activities.

Analytical Chemistry Applications

The distinctive structural features of Ethyl 4-chloro-7-fluoro-3-formyl-1H-indole-2-carboxylate may make it useful as:

  • A reference compound in chromatographic analysis

  • A starting material for fluorescent or spectroscopic probes

  • A structural model for computational chemistry studies

Comparative Analysis with Related Compounds

To better understand the potential properties and applications of Ethyl 4-chloro-7-fluoro-3-formyl-1H-indole-2-carboxylate, a comparison with structurally related compounds provides valuable insights:

Structural Comparison

CompoundPosition 2Position 3Position 4Position 7Molecular FormulaMolecular Weight (g/mol)
Ethyl 4-chloro-7-fluoro-3-formyl-1H-indole-2-carboxylate-COOC₂H₅-CHO-Cl-FC₁₂H₉ClFNO₃~269-270
Ethyl 4-chloro-1H-indole-2-carboxylate -COOC₂H₅-H-Cl-HC₁₁H₁₀ClNO₂223.656
Ethyl 4-fluoro-1H-indole-2-carboxylate -COOC₂H₅-H-F-HC₁₁H₁₀FNO₂207.20
Ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate-COOC₂H₅-H-OCH₃-FC₁₂H₁₂FNO₃~237-238

Physical Properties Comparison

CompoundPhysical StateDensity (g/cm³)Boiling Point (°C)LogP
Ethyl 4-chloro-7-fluoro-3-formyl-1H-indole-2-carboxylateLikely solid~1.3-1.4*>370*~3.7-4.0*
Ethyl 4-chloro-1H-indole-2-carboxylate Solid1.3±0.1375.0±22.03.70
Ethyl 4-fluoro-1H-indole-2-carboxylate SolidNot providedNot providedNot provided

*Estimated values based on similar compounds

CompoundSynthetic UtilityAnticancer PotentialAnti-inflammatory PotentialEnzyme Inhibition
Ethyl 4-chloro-7-fluoro-3-formyl-1H-indole-2-carboxylateHigh*Significant*Moderate to High*High*
Ethyl 4-chloro-1H-indole-2-carboxylate ModerateModerateModerateModerate
Ethyl 4-fluoro-1H-indole-2-carboxylate ModerateModerateModerateModerate
Ethyl 7-fluoro-4-methoxy-1H-indole-2-carboxylateModerate to HighModerate to HighModerateModerate to High

*Estimated based on structural features and comparison with similar compounds

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